molecular formula C12H18N2O5 B2763332 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 205648-17-5

2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2763332
CAS No.: 205648-17-5
M. Wt: 270.285
InChI Key: SKZPILCESFZAHQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid involves several steps. One common method includes the reaction of 5-methyl-1,3-oxazole-4-carboxylic acid with (1S)-1-amino-2-ethyl and tert-butyl chloroformate. The reaction conditions typically involve an inert atmosphere, controlled temperature, and the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Industrial Production Methods: : In industrial settings, this compound is produced using large-scale reactors that allow precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors is particularly advantageous for maintaining consistent quality and yield.

Chemical Reactions Analysis

  • Types of Reactions: : This compound primarily undergoes substitution reactions due to the presence of reactive sites on the oxazole ring and the tert-butoxycarbonyl group. Oxidation and reduction reactions are less common but possible under specific conditions.

  • Common Reagents and Conditions: : Common reagents include nucleophiles for substitution reactions, such as amines or alcohols. For oxidation, reagents like potassium permanganate or hydrogen peroxide may be used under controlled conditions.

  • Major Products: : Substitution reactions often yield derivatives where the tert-butoxycarbonyl group is replaced with another functional group, depending on the nucleophile used. Oxidation reactions can lead to the formation of oxazole N-oxides, while reduction reactions may produce partially or fully reduced derivatives.

Scientific Research Applications

  • Chemistry: : In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry where it is used to develop novel pharmaceuticals.

  • Biology: : In biological research, it is utilized to study enzyme interactions and metabolic pathways due to its stable structure and reactivity under physiological conditions.

  • Medicine: : Medicinally, derivatives of this compound are investigated for their potential as anti-inflammatory agents, antibiotics, and enzyme inhibitors.

  • Industry: : In the industrial sector, it finds applications in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid varies depending on its specific application. In medicinal chemistry, it interacts with biological targets such as enzymes or receptors, often binding to active sites or modulating enzyme activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl group can be cleaved under acidic conditions to reveal an active amino group.

Comparison with Similar Compounds

Compared to other oxazole derivatives, 2-{(1S)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides stability and a specific reactivity pattern. Similar compounds include:

  • 5-methyl-1,3-oxazole-4-carboxylic acid

  • 2-{(1S)-1-aminoethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

  • tert-butoxycarbonyl-5-methyl-1,3-oxazole-4-carboxylic acid

These analogs differ in their reactivity and stability profiles, making this compound particularly suited for specific synthetic and research applications.

Properties

IUPAC Name

5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6(13-11(17)19-12(3,4)5)9-14-8(10(15)16)7(2)18-9/h6H,1-5H3,(H,13,17)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZPILCESFZAHQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.